molecular formula C20H15N3O2 B14310158 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 111953-92-5

3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Katalognummer: B14310158
CAS-Nummer: 111953-92-5
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: CCGBOIRRRKUGPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound that belongs to the class of benzotriazepines This compound is characterized by its unique triazepine ring structure fused with a benzene ring and substituted with two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,2,3,4-tetrahydro-1,3,4-benzotriazepine with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazepine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Diphenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to its specific triazepine ring structure and the presence of two phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

111953-92-5

Molekularformel

C20H15N3O2

Molekulargewicht

329.4 g/mol

IUPAC-Name

3,4-diphenyl-1H-1,3,4-benzotriazepine-2,5-dione

InChI

InChI=1S/C20H15N3O2/c24-19-17-13-7-8-14-18(17)21-20(25)23(16-11-5-2-6-12-16)22(19)15-9-3-1-4-10-15/h1-14H,(H,21,25)

InChI-Schlüssel

CCGBOIRRRKUGPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC(=O)N2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.